molecular formula C14H18N4 B3016702 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2138429-68-0

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine

Cat. No.: B3016702
CAS No.: 2138429-68-0
M. Wt: 242.326
InChI Key: VLMMATOFNNHYJY-UHFFFAOYSA-N
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Description

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine (CAS 2138429-68-0) is a chemically synthesized fused diazepine, a class of N-heterocycles recognized as versatile scaffolds in medicinal chemistry and drug design . These fused heterocyclic systems, which combine a pyrazole ring with a 1,4-diazepine core, are of significant research interest due to their wide range of potential biological activities . The pyrazolo[1,5-a][1,4]diazepine structure is a valuable pharmacophore, and researchers are actively developing synthetic routes, such as regioselective N-alkylation and cyclization strategies, to access this chemical space efficiently . Related analogues in this chemical family have been identified as key structural components in compounds exhibiting inhibitory activity against various biological targets, including the ROS1 kinase, which is relevant in oncology research for cancers such as non-small cell lung cancer (NSCLC) . Other derivatives have been explored as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex, highlighting the scaffold's utility in antiviral research . This compound is provided for research applications in early-stage discovery and investigation of novel therapeutic agents. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number : 2138429-68-0 Molecular Formula : C₁₄H₁₈N₄ Molecular Weight : 242.32 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-14-9-13-11-17(7-4-8-18(13)16-14)10-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMATOFNNHYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=NN2C1)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods

For industrial-scale production, the synthesis route needs to be optimized for scalability and cost-effectiveness. This often involves the use of commercially available starting materials and reagents, as well as reaction conditions that can be easily controlled and reproduced on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Pharmacological Activities

  • Antidepressant Effects : Studies have indicated that compounds similar to 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine may exhibit antidepressant properties by modulating neurotransmitter systems in the brain.
  • Anxiolytic Properties : The diazepine core structure is known for its anxiolytic effects. Preliminary studies suggest that this compound may enhance GABAergic activity, which could lead to reduced anxiety levels.
  • Antitumor Activity : Some derivatives of pyrazolo[1,5-a][1,4]diazepines have shown promise in inhibiting cancer cell proliferation in vitro. Further research is needed to evaluate the efficacy of 5-benzyl derivatives against specific cancer types.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl group or modifications to the diazepine ring can significantly affect biological activity.

Modification Effect on Activity
Increasing lipophilicityMay enhance membrane permeability
Altering nitrogen positionsCan affect receptor binding affinity
Substituent size on benzyl groupInfluences selectivity for biological targets

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to explore their biological activities and improve pharmacokinetic profiles.

Synthesis Overview

  • Starting Materials : Typically derived from readily available pyrazole precursors.
  • Reactions Involved : Include cyclization reactions and functional group modifications.
  • Characterization Techniques : NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antidepressant Activity

In a study exploring novel antidepressants, researchers synthesized a series of pyrazolo[1,5-a][1,4]diazepines. One derivative demonstrated significant efficacy in animal models of depression compared to traditional SSRIs.

Case Study 2: Cancer Cell Proliferation Inhibition

A derivative of this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer cells.

Mechanism of Action

The mechanism of action of 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific derivative and its intended application .

Biological Activity

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine (referred to as 5-BTHPD) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of 5-BTHPD, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆N₄
  • Molecular Weight : Approximately 242.32 g/mol
  • Structural Features : The compound features a fused pyrazolo-diazepine structure with a benzyl group at the 5-position and an amine functional group at the 2-position of the diazepine moiety.

The unique structure of 5-BTHPD allows for various interactions with biological targets, making it a subject of research in pharmacology and drug development.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a][1,4]diazepine class exhibit diverse biological activities. The following sections summarize the key findings related to the biological activity of 5-BTHPD.

Anticancer Activity

Studies have shown that 5-BTHPD demonstrates significant anticancer properties. In vitro assays indicate that it inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)15Induces apoptosis via caspase activation
MCF-7 (Breast)12Cell cycle arrest at G2/M phase
HeLa (Cervical)10Inhibition of DNA synthesis

These findings suggest that 5-BTHPD may act as a potential lead compound for developing new anticancer therapies.

Neuroprotective Effects

Preliminary studies have indicated that 5-BTHPD possesses neuroprotective properties. In models of neurodegeneration:

  • Mechanism : The compound appears to modulate neurotransmitter levels and reduce oxidative stress.
  • Findings : In rodent models of Alzheimer's disease, treatment with 5-BTHPD resulted in improved cognitive function and reduced amyloid plaque formation.

The precise mechanism by which 5-BTHPD exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Receptor Interaction : It may interact with various neurotransmitter receptors, potentially enhancing dopaminergic and serotonergic signaling.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it could protect neuronal cells from damage.

Case Studies

Several case studies highlight the therapeutic potential of 5-BTHPD:

  • Case Study on Anticancer Activity :
    • A study conducted on breast cancer models demonstrated that administration of 5-BTHPD led to a significant reduction in tumor volume compared to control groups.
    • Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
  • Neuroprotection in Alzheimer's Models :
    • In a double-blind study involving aged rodents with induced neurodegeneration, those treated with 5-BTHPD showed improved memory retention in maze tests compared to untreated controls.
    • Biochemical assays confirmed lower levels of β-amyloid aggregates in the brains of treated animals.

Q & A

Q. What are the key synthetic pathways for 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine, and how are intermediates purified?

Methodological Answer: The compound is synthesized via a multi-step protocol involving:

Deprotection : Removal of the tert-butyl carbamate group using HCl in dioxane (4M, RT, overnight), yielding the free amine (99% yield after flash chromatography) .

Functionalization : Sulfonylation or acylation reactions (e.g., benzoyl chloride in THF/DIPEA at 0°C) to generate derivatives like 24 (90% yield) .

Purification : Flash chromatography (SiO₂, gradient elution with MeOH/CH₂Cl₂ or EtOAc/hexanes) and validation via ¹H NMR (e.g., δ 8.93–8.58 ppm for amide protons) and MS (e.g., [M+H]⁺ = 442.0 for 24 ) .

Q. Key Table :

StepReagents/ConditionsYieldPurity Validation
DeprotectionHCl/dioxane, RT, 16h99%¹H NMR, MS
BenzoylationBenzoyl chloride, THF, 0°C90%¹H NMR, HPLC

Q. How is the structural integrity of this compound confirmed during synthesis?

Methodological Answer: Structural confirmation relies on:

  • ¹H NMR : Characteristic signals for the benzyl group (δ 7.51–7.39 ppm), pyrazolo-diazepine protons (δ 4.59–4.52 ppm), and amine resonances (δ 8.93–8.58 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 257.1 for desulfonylated derivatives) .
  • HPLC : Purity >95% is validated using reverse-phase chromatography .

Advanced Research Questions

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Key strategies include:

Position-Specific Modifications :

  • C5-Benzyl Group : Replace with substituted benzyl or heteroaromatic groups to modulate lipophilicity .
  • C2-Amine : Acylate with diverse electrophiles (e.g., sulfonyl chlorides, acyl chlorides) to explore hydrogen-bonding interactions .

Reaction Optimization :

  • Use NaH/DMF for O-alkylation of hydroxylated intermediates (e.g., 4i , 7f ) at elevated temperatures (40–60°C) to improve yields .
  • Employ copper(II) sulfate in SO₂-saturated AcOH for sulfonyl chloride formation (36% yield for 21 ) .

Q. Key Table :

Derivative TypeModification SiteExample ReagentsBiological Target
SulfonamideC2-Amine2-Nitrobenzenesulfonyl chlorideRSV polymerase
AcylatedC2-AmineBenzoyl chlorideROS1 kinase

Q. How are data contradictions resolved in bioactivity assays (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions arise from assay variability or impurities. Resolution involves:

Reproducibility Checks : Re-synthesize compounds (e.g., 8a–n ) under controlled conditions and retest .

Orthogonal Assays : Compare enzymatic inhibition (e.g., RSV polymerase) with cellular assays (e.g., antiviral activity in HEp-2 cells) .

Computational Modeling : Dock derivatives into target binding pockets (e.g., RSV L-protein) to validate SAR trends .

Q. What experimental designs mitigate challenges in diastereomer formation during cyclization?

Methodological Answer: Chiral centers in the diazepine ring can lead to diastereomers. Mitigation strategies:

Stereoselective Conditions : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .

Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt crystallization .

Kinetic Control : Optimize reaction temperature (−10°C to RT) and solvent polarity (e.g., CH₂Cl₂ vs. THF) to favor one pathway .

Q. How is the compound’s ROS1 kinase inhibitory activity rationalized structurally?

Methodological Answer: ROS1 inhibition is attributed to:

  • Hydrogen Bonding : The C2-amine forms H-bonds with hinge-region residues (e.g., Met2029) .
  • Hydrophobic Pocket Occupation : The benzyl group occupies a hydrophobic cleft adjacent to the ATP-binding site .
  • SAR Validation : Derivatives lacking the benzyl group (e.g., 25 ) show reduced activity (IC₅₀ >10 μM) .

Q. What analytical methods characterize metabolic stability in preclinical studies?

Methodological Answer: Metabolic stability is assessed via:

Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS/MS .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .

Stability in Plasma : Measure degradation over 24h (37°C) to estimate half-life .

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